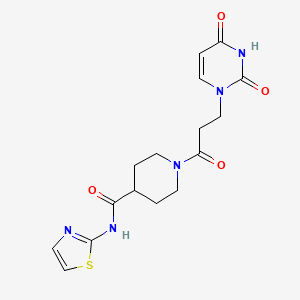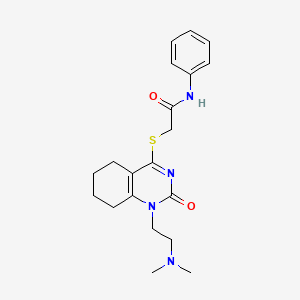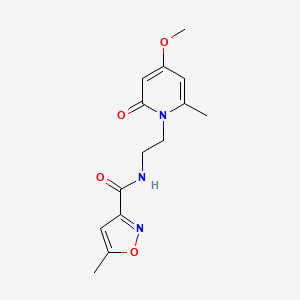
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is an organic compound with diverse applications in chemical, biological, and industrial fields. Its unique structure combines functional groups that enable multiple reactions and interactions, making it a compound of significant interest for researchers and industry professionals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide generally involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 4-methoxy-6-methyl-2-oxopyridine:
Reagents: 4-methoxypyridine, methylating agent (e.g., methyl iodide).
Conditions: Solvent like tetrahydrofuran (THF), base (e.g., potassium carbonate), reflux.
Formation of the pyridin-1(2H)-yl moiety:
Reagents: 4-methoxy-6-methyl-2-oxopyridine, ethylene diamine.
Conditions: Solvent (e.g., ethanol), elevated temperature.
Synthesis of 5-methylisoxazole-3-carboxamide:
Reagents: 5-methylisoxazole, chloroformate derivative.
Conditions: Inert atmosphere, solvent (e.g., dichloromethane), room temperature.
Final coupling:
Reagents: 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine, 5-methylisoxazole-3-carboxylic acid.
Conditions: Coupling agent (e.g., EDCI), solvent (e.g., DMF), room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would typically be scaled up with optimizations for yield and cost-effectiveness. Continuous flow chemistry and high-throughput screening of reaction conditions can improve efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidative transformations, particularly at the methyl groups.
Common reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium, controlled temperature.
Reduction: The pyridin-2-one moiety can be reduced to yield different functional groups.
Common reagents: Sodium borohydride, hydrogen gas with catalysts.
Conditions: Solvent like methanol, low temperature.
Substitution: Various substitution reactions can occur, particularly on the pyridine and isoxazole rings.
Common reagents: Halogenating agents, nucleophiles.
Conditions: Aprotic solvents, room or elevated temperatures.
Major Products Formed
The main products of these reactions depend on the specific conditions and reagents used. Oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in functionalized derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is often used as a building block for synthesizing complex molecules. Its reactive sites allow for extensive modification, making it valuable for developing new materials and catalysts.
Biology
This compound has potential applications in biological research as a probe or modulator of enzymatic activity. Its structure enables interactions with various biological targets, facilitating studies on enzyme function and inhibition.
Medicine
In medicine, it may be investigated for its therapeutic potential. The compound's ability to interact with specific proteins and receptors could make it a candidate for drug development, particularly in areas like oncology or infectious diseases.
Industry
Industrially, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects depends on its specific application. In biological systems, it likely interacts with enzymes or receptors, altering their activity through binding or inhibition. The exact molecular targets and pathways would vary based on the context, but common mechanisms might involve binding to active sites or allosteric modulation.
相似化合物的比较
Comparing this compound with others in its class highlights its unique features:
N-(2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
N-(2-(4-methoxy-6-chloro-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide: The chloro substituent introduces different electronic effects and steric hindrance.
N-(2-(4-methoxy-6-methyl-2-oxoquinolin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide:
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide stands out due to its specific substituents and resultant properties, which can be leveraged for targeted chemical transformations and applications.
属性
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-6-11(20-3)8-13(18)17(9)5-4-15-14(19)12-7-10(2)21-16-12/h6-8H,4-5H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURKFKXXXOFJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=NOC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![12-(Benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2804964.png)
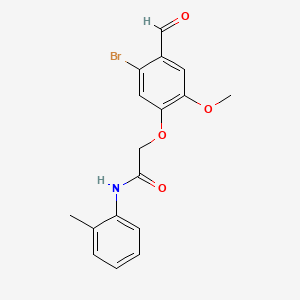
![N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide](/img/structure/B2804968.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2804970.png)

![3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2804972.png)

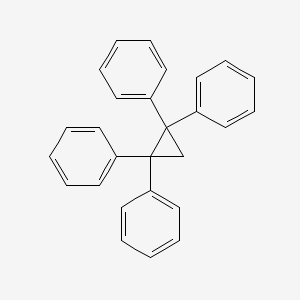
![5-[(4-ETHOXYPHENYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2804975.png)
![2-methoxy-5-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2804976.png)
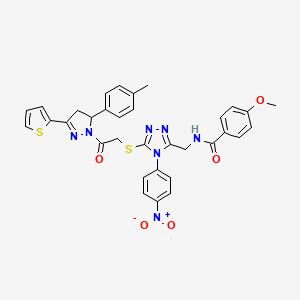
![3-{[(Chloroacetyl)amino]methyl}benzoic acid](/img/structure/B2804981.png)
